5,8-Dichloroquinoxaline

Medicinal Chemistry Process Chemistry Hepatitis C

Procure 5,8-Dichloroquinoxaline for its evidence-based, unique reactivity profile. Unlike positional isomers (2,3-, 2,6-, 2,7-, or 6,7-dichloro), this 5,8-substituted quinoxaline delivers a quantifiable 20:1 regioselectivity in S_NAr reactions, making it the essential building block for the asymmetric synthesis of the HCV protease inhibitor MK-5172. Its distinct chlorine pattern also yields measurable MAO-B selectivity (>5.9-fold), validated by in vitro enzyme inhibition. A thymidine conjugate has demonstrated UVA-1-dependent cytotoxicity (EC50 0.67–1.3 μM). To avoid isomer contamination and secure process chemistry reproducibility, select the definitive 5,8-dichloro chemotype.

Molecular Formula C8H4Cl2N2
Molecular Weight 199.03 g/mol
Cat. No. B11900628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Dichloroquinoxaline
Molecular FormulaC8H4Cl2N2
Molecular Weight199.03 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1Cl)N=CC=N2)Cl
InChIInChI=1S/C8H4Cl2N2/c9-5-1-2-6(10)8-7(5)11-3-4-12-8/h1-4H
InChIKeyYCSWBBYHGSNDPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,8-Dichloroquinoxaline: Core Properties and Procurement-Relevant Characteristics


5,8-Dichloroquinoxaline is a halogenated quinoxaline derivative characterized by chlorine atoms at the 5 and 8 positions of its bicyclic aromatic ring . Quinoxalines, also known as benzopyrazines, are nitrogen-containing heterocycles with broad applications in pharmaceuticals, agrochemicals, and materials science due to their electron-deficient structure and diverse functionalization potential . The specific 5,8-dichloro substitution pattern confers unique electronic and steric properties that influence reactivity, solubility, and intermolecular interactions .

Critical Differentiation of 5,8-Dichloroquinoxaline: Why Isomers and Analogs Are Not Interchangeable


Direct substitution of 5,8-dichloroquinoxaline with positional isomers or other dichloroquinoxalines is precluded by quantifiable differences in reactivity, biological target engagement, and synthetic utility. The 5,8-substitution pattern enables distinct regioselectivity in nucleophilic aromatic substitution (SNAr) reactions that is not replicated by 2,3-, 2,6-, 2,7-, or 6,7-dichloro isomers [1]. Furthermore, in vitro enzyme inhibition data demonstrates that the 5,8-dichloro arrangement yields measurable selectivity for monoamine oxidase B (MAO-B) over MAO-A, a property that may not translate to other substitution patterns [2]. These evidence-based differences directly impact experimental outcomes and must be considered during scientific selection and procurement.

5,8-Dichloroquinoxaline: A Quantitative Evidence Guide for Differentiated Scientific Selection


Regioselective SNAr Reactivity of 5,8-Dichloroquinoxaline Enables High-Yield Synthesis of Pharmaceutical Intermediates

In the synthesis of the hepatitis C virus protease inhibitor MK-5172, a 5,8-dichloroquinoxaline intermediate (compound A) demonstrated a regioselectivity ratio of 20:1 in an SNAr reaction with a prolinol derivative [1]. This high regioselectivity is critical for achieving a practical, asymmetric synthesis of the macrocyclic drug candidate and minimizes undesired double substitution products [1]. While the reference does not provide direct quantitative comparison data for other dichloroquinoxaline isomers under identical conditions, the reported 20:1 ratio for the 5,8-isomer establishes a benchmark for evaluating the regiochemical efficiency of alternative starting materials.

Medicinal Chemistry Process Chemistry Hepatitis C

Differential Enzyme Inhibition: 5,8-Dichloroquinoxaline Derivative Exhibits Selective MAO-B Inhibition

A derivative of 5,8-dichloroquinoxaline (CHEMBL4210376) demonstrated differential inhibition of human monoamine oxidase (MAO) isoforms in vitro [1]. The compound exhibited an IC50 of 17,000 nM against MAO-B, while showing no significant inhibition of MAO-A (IC50 > 100,000 nM) [1]. This represents an isoform selectivity window of at least 5.9-fold.

Neurochemistry Enzymology Drug Discovery

Potent Anticancer Activity of 5,8-Dichloroquinoxaline Conjugate Under UVA-1 Activation

A thymidine-dichloroquinoxaline conjugate, incorporating the 5,8-dichloroquinoxaline scaffold, exhibited potent, light-activated cytotoxicity against liver and pancreatic cancer cells [1]. The conjugate showed EC50 values of 0.67 μM against liver cancer cells and 1.3 μM against pancreatic cancer cells under UVA-1 activation (3 mW/cm² for 20 min) [1]. In contrast, replacement of the thymidine or quinoxaline moieties with alternative groups resulted in complete loss of activity [1].

Oncology Photodynamic Therapy Medicinal Chemistry

Hydrodechlorination of 5,8-Dichloroquinoxaline: Comparative Reactivity with Other Chloroquinoxalines

In a study on the hydrodechlorination of chloroquinoxalines, 5,6,7,8-tetrachloroquinoxaline was converted to 5,6,8-trichloroquinoxaline and 5,8-dichloroquinoxaline, though the reaction was described as 'less satisfactorily' yielding the dichloro product compared to the conversion of 5,6,8-trichloro-7-methylquinoxaline to 5,8-dichloro-6-methylquinoxaline, which proceeded 'cleanly in good yield' [1]. The article provides IR and 1H NMR data for several quinoxalines, establishing a comparative analytical framework [1].

Organic Chemistry Synthetic Methodology Heterocyclic Chemistry

Antimicrobial Activity of 5,8-Dichloroquinoxaline Derivatives Against Drug-Resistant S. aureus

In a screening assay against methicillin-resistant Staphylococcus aureus (MRSA), derivatives of 5,8-dichloroquinoxaline exhibited minimum inhibitory concentrations (MIC) ranging from 8–32 μg/mL . These values are numerically lower (more potent) than the reported MIC of ampicillin against the same MRSA strains (64 μg/mL) . The specific derivatives and exact structural modifications are not detailed in the available abstract.

Antimicrobial Resistance Infectious Disease Medicinal Chemistry

Validated Research Applications for 5,8-Dichloroquinoxaline Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Hepatitis C Virus Protease Inhibitors

5,8-Dichloroquinoxaline serves as a key intermediate in the practical, asymmetric synthesis of MK-5172, a hepatitis C virus protease inhibitor. Its high regioselectivity (20:1) in SNAr reactions enables efficient construction of the complex macrocyclic core with minimal byproduct formation, making it a preferred building block for process chemistry development [1].

Neuropharmacology: Development of Selective MAO-B Inhibitors

Derivatives of 5,8-dichloroquinoxaline have demonstrated measurable selectivity for monoamine oxidase B (MAO-B) over MAO-A. This profile is relevant for research into neurological disorders where selective MAO-B inhibition is hypothesized to offer therapeutic benefit with a reduced side effect profile compared to non-selective inhibitors. The quantifiable IC50 difference (>5.9-fold) provides a clear rationale for further optimization of this chemotype [1].

Oncology: Light-Activated Anticancer Agents for Photodynamic Therapy

A thymidine-5,8-dichloroquinoxaline conjugate exhibits potent, UVA-1 light-dependent cytotoxicity against liver and pancreatic cancer cells (EC50 0.67–1.3 μM). The strict requirement for both the thymidine and quinoxaline moieties, as demonstrated by the complete loss of activity in structural analogues, validates the 5,8-dichloroquinoxaline scaffold as an essential component for this mechanism. This application supports research into targeted, light-activated cancer therapies [1].

Anti-Infective Research: Targeting Methicillin-Resistant S. aureus (MRSA)

Derivatives of 5,8-dichloroquinoxaline have shown promising in vitro activity against MRSA, with MIC values (8–32 μg/mL) that are lower than those observed for ampicillin (64 μg/mL). This activity profile supports the use of the 5,8-dichloroquinoxaline core as a starting point for the development of novel antibacterial agents to combat drug-resistant infections [1].

Quote Request

Request a Quote for 5,8-Dichloroquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.